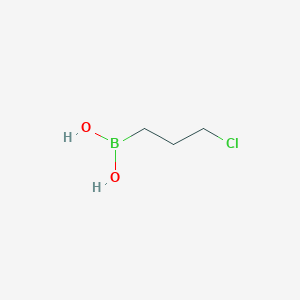![molecular formula C10H20F2N2O2 B15298144 tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)
tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a pentane backbone. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the desired amino and difluoropentan groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate can undergo various chemical reactions including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include primary amines.
- Substitution products depend on the nucleophile used and can include various substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a valuable compound in drug discovery .
Industry: In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the amino and difluoropentan groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The carbamate group can also undergo hydrolysis to release the active amine, which can further interact with biological targets .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protective properties but lacking the difluoropentan moiety.
tert-Butyl N-[(1R,2S)-2-amino-5-(dimethylamino)carbonyl]cyclohexyl]carbamate: A structurally related compound with a cyclohexyl backbone instead of a pentane backbone.
Uniqueness: tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is unique due to the presence of the difluoropentan group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H20F2N2O2 |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m0/s1 |
Clave InChI |
OAQPLTFQPYNSRA-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCC(F)F)CN |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)

![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride](/img/structure/B15298079.png)





![tert-butyl N-{3-amino-2,2-difluorobicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B15298130.png)

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
